Cas no 2137604-65-8 (3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid)

3-(Aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic compound featuring both an aminomethyl and a carboxylic acid functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry. The bromine substituent at the 4-position enhances its reactivity for further functionalization, such as cross-coupling reactions, while the methyl group at the 1-position improves stability. The presence of both amino and carboxyl groups allows for diverse derivatization, facilitating applications in peptide coupling, ligand design, and drug development. This compound’s structural features make it particularly useful for constructing pharmacologically active pyrazole-based scaffolds with tailored properties. Its well-defined reactivity profile ensures consistent performance in synthetic workflows.
3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid structure
2137604-65-8 structure
Product Name:3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
CAS No:2137604-65-8
MF:C6H8BrN3O2
MW:234.050620079041
MDL:MFCD31591421
CID:5609223
PubChem ID:132347019
Update Time:2025-06-07

3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2137604-65-8
    • EN300-817869
    • 3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
    • MDL: MFCD31591421
    • Inchi: 1S/C6H8BrN3O2/c1-10-5(6(11)12)4(7)3(2-8)9-10/h2,8H2,1H3,(H,11,12)
    • InChI Key: GWWRGMPPFOGVEJ-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=O)O)N(C)N=C1CN

Computed Properties

  • Exact Mass: 232.97999g/mol
  • Monoisotopic Mass: 232.97999g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.6
  • Topological Polar Surface Area: 81.1Ų

3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid Pricemore >>

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3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid Related Literature

Additional information on 3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Introduction to 3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 2137604-65-8)

3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, identified by the CAS number 2137604-65-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a scaffold that is widely recognized for its biological activity and versatility in drug design. The presence of both amino and carboxylic acid functional groups, along with a bromine substituent, makes this molecule a promising candidate for further exploration in synthetic chemistry and drug development.

The structural features of 3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid contribute to its potential as a building block in the synthesis of more complex molecules. The amino group (-NH₂) can participate in hydrogen bonding interactions, which are crucial for the binding affinity of drug candidates to biological targets. Additionally, the carboxylic acid group (-COOH) can serve as a site for further functionalization, enabling the attachment of other pharmacophores or moieties that enhance pharmacological properties.

The bromine atom at the 4-position of the pyrazole ring introduces electrophilic reactivity, making it susceptible to nucleophilic substitution reactions. This feature is particularly valuable in medicinal chemistry, where such transformations are often employed to introduce diverse structural elements into a molecule. The methyl group at the 1-position adds steric bulk, which can influence the compound's solubility and metabolic stability, factors that are critical in drug development.

In recent years, there has been a growing interest in pyrazole derivatives due to their wide range of biological activities. These activities include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. For instance, studies have demonstrated that certain pyrazole-based compounds exhibit inhibitory effects on enzymes such as kinases and cyclases, which are key targets in oncology research. The compound 3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid may be explored for its potential to modulate similar pathways.

One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of novel therapeutic agents. The combination of an amino group and a carboxylic acid group allows for facile coupling reactions with various biologically active molecules. For example, amide bond formation between the carboxylate group and amino acids or other nitrogen-containing compounds can yield peptidomimetics with enhanced bioavailability and target specificity. Similarly, Schiff base formation between the amino group and aldehydes or ketones can lead to Schiff bases with interesting pharmacological profiles.

The bromine substituent also opens up possibilities for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are powerful tools in organic synthesis that allow for the introduction of aryl or heteroaryl groups into the molecular framework. Such modifications can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate, making them valuable in optimizing lead compounds.

Recent advances in computational chemistry have further enhanced the utility of compounds like 3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Molecular docking studies can predict how this molecule interacts with biological targets at the atomic level. By integrating experimental data with computational models, researchers can accelerate the process of identifying promising drug candidates and minimizing failures in later stages of development.

The carboxylic acid moiety also provides an opportunity for salt formation, which can improve solubility and formulation properties. Salts such as hydrochlorides or sulfates are commonly used in pharmaceuticals due to their enhanced stability and bioavailability. The flexibility offered by this functional group makes it a valuable asset in medicinal chemistry.

In conclusion, 3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 2137604-65-8) represents a versatile scaffold with significant potential in pharmaceutical research. Its structural features enable diverse synthetic transformations and biological activities, making it a valuable tool for drug discovery efforts. As research continues to uncover new applications for pyrazole derivatives, compounds like this one will undoubtedly play a crucial role in developing next-generation therapeutics.

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